6-(3-fluoropropyl)-6,11-dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one
Description
6-(3-Fluoropropyl)-6,11-dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one is a heterocyclic compound belonging to the pyridobenzodiazepine class. Its core structure consists of a fused pyridine-benzodiazepine ring system, with a 3-fluoropropyl substituent at the 6-position. The fluorine atom in the propyl chain enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications, particularly in central nervous system (CNS) targeting due to the benzodiazepine scaffold’s historical relevance in neuroactive compounds .
Propriétés
IUPAC Name |
6-(3-fluoropropyl)-11H-pyrido[3,2-c][1,5]benzodiazepin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O/c16-8-4-10-19-13-7-2-1-6-12(13)18-14-11(15(19)20)5-3-9-17-14/h1-3,5-7,9H,4,8,10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APEDWHXZTRUYGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(C=CC=N3)C(=O)N2CCCF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
6-(3-fluoropropyl)-6,11-dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one is a compound of interest in pharmacology due to its potential biological activities and therapeutic applications. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C15H14FN3O
- Molecular Weight : 271.29 g/mol
- CAS Number : 477846-09-6
- Melting Point : 106.00°C - 108.00°C
- Predicted Boiling Point : 478.8±45.0 °C
The biological activity of 6-(3-fluoropropyl)-6,11-dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one is primarily linked to its interaction with neurotransmitter receptors, particularly dopamine and benzodiazepine receptors. Research indicates that modifications in the molecular structure can significantly influence receptor affinity and selectivity.
Pharmacological Properties
- Anxiolytic Effects : Compounds in the benzodiazepine class generally exhibit anxiolytic properties. The specific compound under consideration has been evaluated for its potential to modulate anxiety-related behaviors in animal models.
- Dopamine Receptor Modulation : Preliminary studies suggest that this compound may act as a partial agonist or antagonist at dopamine D3 receptors, which are implicated in various neuropsychiatric disorders such as schizophrenia and addiction .
- Sedative Effects : Similar to other benzodiazepines, this compound may exhibit sedative effects, which could be beneficial in treating sleep disorders.
Study 1: Anxiolytic Evaluation
A study evaluated the anxiolytic potential of various pyrido[2,3-b][1,5]benzodiazepine derivatives, including 6-(3-fluoropropyl)-6,11-dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one. Results indicated that while some derivatives showed significant anxiolytic effects, this specific compound exhibited moderate activity compared to traditional benzodiazepines .
Study 2: Dopamine Receptor Interaction
Research focusing on dopamine receptor interactions revealed that this compound binds to D3 receptors with varying affinities depending on structural modifications. The presence of the fluoropropyl group was noted to enhance binding affinity compared to non-fluorinated analogs .
Comparative Table of Biological Activities
| Compound Name | Anxiolytic Activity | D3 Receptor Affinity | Sedative Effects |
|---|---|---|---|
| 6-(3-fluoropropyl)-6,11-dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one | Moderate | High | Yes |
| Traditional Benzodiazepine A | High | Moderate | Yes |
| Traditional Benzodiazepine B | Very High | Low | Yes |
Applications De Recherche Scientifique
Neuropharmacology
The compound has been studied for its effects on the dopamine D3 receptor, which is implicated in various neuropsychiatric disorders. Research indicates that compounds similar to 6-(3-fluoropropyl)-6,11-dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one can act as selective D3 receptor antagonists or partial agonists. This activity suggests potential therapeutic applications in treating conditions such as:
- Addiction Disorders : Modulating the D3 receptor can help manage addiction-related behaviors.
- Impulse Control Disorders : The compound may aid in treating disorders characterized by impaired impulse control.
- Schizophrenia : Its action on dopamine receptors provides a pathway for developing antipsychotic medications.
Pharmaceutical Development
The synthesis and characterization of this compound have been documented in various patents and research articles, highlighting its potential as a lead compound for new drug development. For instance, studies have shown that modifications to the benzodiazepine structure can enhance receptor selectivity and improve pharmacokinetic properties.
Case Studies and Clinical Trials
While specific clinical trials involving this exact compound may be limited, analogous compounds have undergone extensive testing. For example:
- A study published in Nature Reviews Neuroscience discusses the role of dopamine D3 receptor antagonists in treating substance use disorders, providing insights into how similar compounds could be utilized therapeutically.
Data Table: Summary of Applications
| Application Area | Potential Benefits | Relevant Studies/Patents |
|---|---|---|
| Neuropharmacology | Treatment of addiction and impulse control disorders | WO2017122116A1 |
| Psychiatric Disorders | Antipsychotic effects for schizophrenia | Nature Reviews Neuroscience |
| Drug Development | Lead compound for new medications | Various pharmaceutical patents |
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The following table summarizes structural and functional differences between 6-(3-fluoropropyl)-6,11-dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one and related benzodiazepine derivatives:
Key Observations:
Substituent Effects on Bioactivity: Fluorine/Trifluoromethyl Groups: The 3-fluoropropyl and trifluoromethyl substituents (in the target compound and ’s derivative) enhance metabolic stability and lipophilicity, critical for blood-brain barrier penetration in CNS drugs .
Structural Modifications :
- Methyl/Ethyl Chains : Simple alkyl groups (e.g., 6-methyl, 11-ethyl) improve pharmacokinetic profiles but may reduce target specificity due to increased hydrophobicity .
- Ring System Variations : Compounds with 1,4-benzodiazepine cores (e.g., ) exhibit distinct binding affinities compared to 1,5-benzodiazepines, highlighting the importance of scaffold selection .
Pharmacological Potential: The target compound’s 3-fluoropropyl group balances lipophilicity and stability, positioning it as a candidate for further neuropharmacological studies. In contrast, pentamethyl derivatives () may face solubility challenges .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
